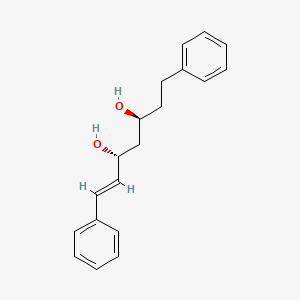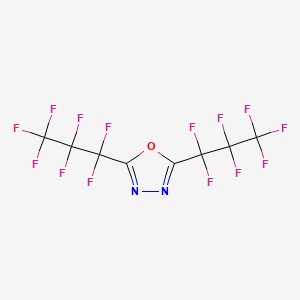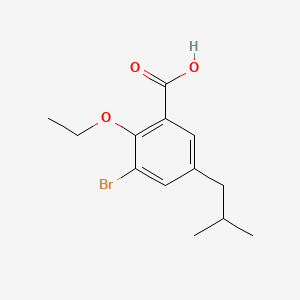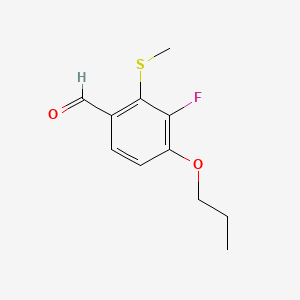![molecular formula C6H4O4 B14755212 [1,4]Dioxino[2,3-b][1,4]dioxine CAS No. 255-54-9](/img/structure/B14755212.png)
[1,4]Dioxino[2,3-b][1,4]dioxine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,4]Dioxino[2,3-b][1,4]dioxine is a chemical compound with the molecular formula C6H10O4. It is also known by other names such as hexahydrothis compound and 1,4,5,8-tetraoxaperhydronaphthalene . This compound is characterized by its unique structure, which includes two dioxane rings fused together. It is a colorless liquid with a mild odor and is used in various scientific and industrial applications.
Métodos De Preparación
The synthesis of [1,4]dioxino[2,3-b][1,4]dioxine involves several steps. One common method is the cyclization of ethanedial with ethylene glycol under acidic conditions . The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Análisis De Reacciones Químicas
[1,4]Dioxino[2,3-b][1,4]dioxine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield dioxane derivatives, while reduction can produce simpler alcohols.
Aplicaciones Científicas De Investigación
[1,4]Dioxino[2,3-b][1,4]dioxine has several scientific research applications. In chemistry, it is used as a solvent and reagent in organic synthesis . In biology, it is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs. In medicine, it is being investigated for its potential therapeutic properties, including its ability to act as an antioxidant. In industry, it is used in the production of polymers and as a stabilizer for certain chemical reactions .
Mecanismo De Acción
The mechanism of action of [1,4]dioxino[2,3-b][1,4]dioxine involves its interaction with molecular targets such as enzymes and receptors. It can form hydrogen bonds with these targets, leading to changes in their activity. The pathways involved in its action include the modulation of oxidative stress and the inhibition of certain enzymatic reactions . These effects are mediated by the compound’s ability to donate or accept electrons, making it a versatile molecule in various biochemical processes.
Comparación Con Compuestos Similares
[1,4]Dioxino[2,3-b][1,4]dioxine is unique due to its fused dioxane ring structure. Similar compounds include polychlorinated dibenzo-p-dioxins, polychlorinated dibenzofurans, and polychlorinated biphenyls . These compounds share some structural similarities but differ in their chemical properties and toxicity. For example, polychlorinated dibenzo-p-dioxins are highly toxic and persistent in the environment, whereas this compound is less toxic and more readily biodegradable.
Propiedades
Número CAS |
255-54-9 |
|---|---|
Fórmula molecular |
C6H4O4 |
Peso molecular |
140.09 g/mol |
Nombre IUPAC |
[1,4]dioxino[2,3-b][1,4]dioxine |
InChI |
InChI=1S/C6H4O4/c1-2-8-6-5(7-1)9-3-4-10-6/h1-4H |
Clave InChI |
GXBLPHXWGFLGOU-UHFFFAOYSA-N |
SMILES canónico |
C1=COC2=C(O1)OC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[16-[3,5-bis[3,5-bis(trifluoromethyl)phenyl]-4-oxocyclohexa-1,5-dien-1-yl]-13-hydroxy-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-10-yl]-2,6-bis[3,5-bis(trifluoromethyl)phenyl]cyclohexa-2,4-dien-1-one](/img/structure/B14755180.png)



![10,29-Diazaundecacyclo[22.14.2.22,5.03,20.04,17.06,15.09,14.021,39.025,34.028,33.036,40]dotetraconta-1,3(20),4,6(15),7,9(14),10,12,16,18,21(39),22,24(40),25(34),26,28(33),29,31,35,37,41-henicosaene](/img/structure/B14755195.png)
![N-methyl-N-[(4-nitrophenyl)methylideneamino]aniline](/img/structure/B14755202.png)


![1,3-bis[(4-methoxyphenyl)methyl]-2-oxo-N-phenyl-1,3,2lambda5-diazaphosphinan-2-amine](/img/structure/B14755208.png)

